REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH:2]([CH:4]([C:6]([OH:8])=[O:7])[OH:5])[OH:3].[OH-].[Li+:12]>O>[C:1]([O-:10])(=[O:9])[CH:2]([CH:4]([C:6]([O-:8])=[O:7])[OH:5])[OH:3].[Li+:12].[Li+:12] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solution is evaporated to a small volume under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is treated with p-dioxane
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C(O)C(=O)[O-])(=O)[O-].[Li+].[Li+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |